2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride
Overview
Description
“2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride”, also known as ACFEH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications1.
Synthesis Analysis
The synthesis of this compound is not fully detailed in the available resources. However, related compounds have been synthesized using metal-catalyzed reactions2. Further research is needed to provide a detailed synthesis analysis for this specific compound.Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the available resources. However, it is known that the compound contains elements such as carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), and nitrogen (N)34.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not fully understood. However, it has been suggested that it may act through multiple pathways1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 226.08 g/mol5. However, detailed information about its density, melting point, boiling point, and other properties are not available in the current resources34.Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Compounds containing halogens (chloro, fluoro) and amino groups have been widely explored for their reactivity and application in organic synthesis. For instance, electrophilic amination techniques using diazenes have shown the ability to manipulate fluoro and chloro substituted phenols, which are structurally related to the compound . This method, involving the complete removal of the fluorine atom and introduction of an amino group, highlights the synthetic utility of fluoro-chloro substituted compounds in constructing complex molecules (Bombek et al., 2004).
Pharmacological Research
In pharmacological research, the incorporation of fluorine and chlorine atoms into organic molecules is a common strategy to modify biological activity and physicochemical properties. Fluorine-substituted compounds, for example, have been synthesized and evaluated for their anti-inflammatory activity. Studies on fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives have demonstrated significant potential for inhibitory effects on LPS-induced NO secretion, indicating the therapeutic promise of halogen-substituted compounds (Sun et al., 2019).
Materials Science
The structural motifs present in 2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride also find applications in materials science, particularly in the development of novel ligands for metal complexation. Schiff base ligands derived from similar structural frameworks have been synthesized and explored for their ability to bind with DNA and interact with metal ions, showcasing the versatility of these compounds in designing functional materials for biotechnological applications (Kurt et al., 2020).
Safety And Hazards
The safety and hazards associated with this compound are not fully detailed in the available resources. However, it is generally recommended that it be used for research purposes only and not for human or veterinary use1.
Future Directions
There are several future directions for research on 2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride, including further investigation of its mechanism of action, optimization of its therapeutic potential, and development of novel drug delivery systems1.
properties
IUPAC Name |
2-amino-2-(4-chloro-3-fluorophenyl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKIWOGVBABSOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)F)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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